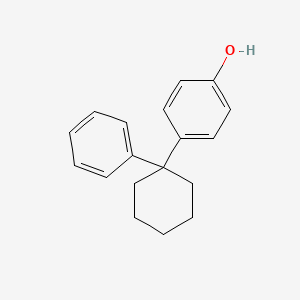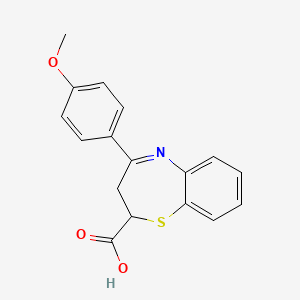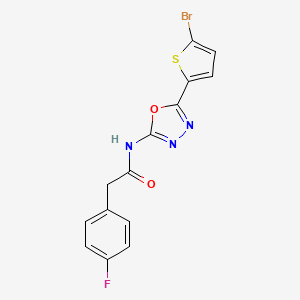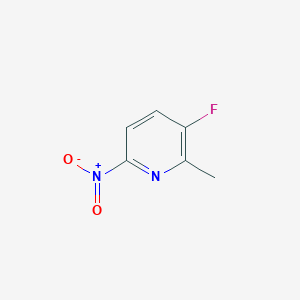
4-(1-Phenylcyclohexyl)phenol
Übersicht
Beschreibung
4-(1-Phenylcyclohexyl)phenol is a chemical compound with the molecular formula C18H20O . It has a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of phenols, including this compound, can be achieved through various methods. These include substitution or oxidation reactions , and the ipso-hydroxylation of boronic acids . The latter method is considered an alternative route for the synthesis of phenols, which avoids many of the problems with previous approaches .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring producing an area of negative charge, a basic heterocyclic nitrogen ring bearing a localized positive charge, and a cycloalkyl ring which is lipophilic in character .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Dearomatization Reactions
Phenol derivatives are essential in catalytic asymmetric dearomatization (CADA) reactions, providing an efficient method for constructing highly functionalized cyclohexadienones. These reactions are pivotal in overcoming the challenges of selectivity and loss of aromaticity in synthetic chemistry, thereby expanding the toolkit for the creation of complex molecular architectures (Wen-Ting Wu, Liming Zhang, & S. You, 2016).
Prototropy and Radical Scavenging Activity
Investigations into Schiff bases derived from phenol derivatives reveal their potential in prototropy and radical scavenging activities. These properties suggest applications in therapeutic agents and ingredients in the medicinal and food industries, highlighting the versatility of phenol derivatives beyond their traditional roles (Ç. A. Kaştaş et al., 2017).
Selective Hydrogenation on Metallic Surfaces
The selective hydrogenation of phenol on metallic surfaces such as Pt(111) and Pd(111) demonstrates the significance of phenol derivatives in material science. This research provides insights into the adsorption, dissociation, and hydrogenation processes, critical for applications in catalysis and material processing (Gaofeng Li et al., 2015).
Role in Plants under Abiotic Stress
Phenol derivatives play a crucial role in plants' response to abiotic stress, with increased synthesis of polyphenols such as phenolic acids and flavonoids. This adaptation mechanism enhances the plant's ability to cope with environmental constraints, offering potential applications in agriculture and environmental science (Anket Sharma et al., 2019).
Synthesis of Water-Soluble Phenolic Compounds
Research into 4-Coumarate: coenzyme A ligase (4CL) from Salvia miltiorrhiza Bunge has revealed its role in the biosynthesis of water-soluble phenolic compounds. These findings have implications for medicinal quality and offer a pathway for synthesizing phenolic derivatives for various applications (Shujuan Zhao et al., 2006).
Highly Selective Hydrogenation Catalysts
Phenol derivatives have been used to develop highly active and selective catalysts for hydrogenation reactions, demonstrating the potential of phenol-based materials in chemical synthesis and industrial applications (Yong Wang et al., 2011).
Wirkmechanismus
Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-phenylcyclohexyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)

![2-Chloro-N-[(1-ethyltriazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)
![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)
![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)
![2-(1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2645171.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)


![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)